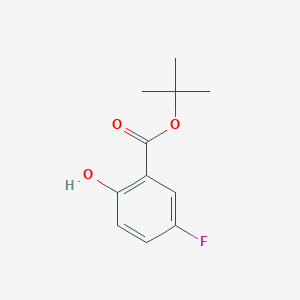

tert-Butyl 5-fluoro-2-hydroxybenzoate

説明

特性

分子式 |

C11H13FO3 |

|---|---|

分子量 |

212.22 g/mol |

IUPAC名 |

tert-butyl 5-fluoro-2-hydroxybenzoate |

InChI |

InChI=1S/C11H13FO3/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6,13H,1-3H3 |

InChIキー |

LDWYPKRZLDIKEI-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)F)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-fluoro-2-hydroxybenzoate typically involves the esterification of 5-fluoro-2-hydroxybenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

化学反応の分析

Types of Reactions:

Oxidation: tert-Butyl 5-fluoro-2-hydroxybenzoate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form various hydroxybenzoate derivatives, depending on the reducing agents used.

Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized benzoate derivatives.

Reduction: Formation of hydroxybenzoate derivatives.

Substitution: Formation of substituted benzoate compounds with various functional groups.

科学的研究の応用

Chemistry: tert-Butyl 5-fluoro-2-hydroxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the effects of fluorinated benzoates on biological systems. It can be used as a probe to investigate enzyme-substrate interactions and metabolic pathways.

Medicine: this compound has potential applications in drug development. Its unique structure allows for the design of novel therapeutic agents with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties, such as thermal stability and chemical resistance.

作用機序

The mechanism of action of tert-Butyl 5-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity and specificity. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Structural and Substituent Variations

The following table summarizes key structural analogs of tert-butyl 5-fluoro-2-hydroxybenzoate, highlighting substituent differences and their implications:

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | Not provided | 5-F, 2-OH | C₁₁H₁₃FO₃ | ~224.2 (estimated) | Hydroxyl group enhances acidity and H-bonding |

| tert-Butyl 4-bromo-2-fluorobenzoate | 889858-12-2 | 4-Br, 2-F | C₁₁H₁₂BrFO₂ | 287.1 | Bromine increases molecular weight and polarizability |

| Ethyl 5-bromo-2-fluorobenzoate | 612835-53-7 | 5-Br, 2-F, ethyl ester | C₉H₈BrFO₂ | 259.1 | Smaller ester group reduces steric hindrance |

| tert-Butyl 2-chloro-4-fluoro-5-boronobenzoate | 1073339-13-5 | 2-Cl, 4-F, 5-boronate | C₁₇H₂₄BClFO₄ | 378.6 | Boronate ester enables Suzuki coupling reactions |

| tert-Butyl 5-bromo-3-chloro-2-fluorobenzoate | 2484888-82-4 | 5-Br, 3-Cl, 2-F | C₁₁H₁₁BrClFO₂ | 309.6 | Multiple halogens enhance electrophilic reactivity |

Key Observations:

- Substituent Effects on Reactivity: The hydroxyl group in the target compound increases acidity (pKa ~8–10 for similar phenolic esters) compared to halogenated analogs, making it more reactive in deprotonation or nucleophilic substitution reactions. In contrast, bromo- and chloro-substituted derivatives exhibit higher electrophilicity, favoring cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Steric and Electronic Effects : The tert-butyl group imposes significant steric hindrance, reducing reaction rates in crowded environments. For example, tert-butyl 4-bromo-2-fluorobenzoate shows slower nucleophilic aromatic substitution compared to its ethyl ester analog .

- Boronated Derivatives: Compounds like tert-butyl 2-chloro-4-fluoro-5-boronobenzoate (similarity score 0.97) are tailored for boronate-mediated chemistry, enabling applications in drug discovery and materials science .

Physical and Chemical Properties

Comparative physical properties are inferred from structurally related compounds:

Notes:

- Halogen Effects : Bromine and chlorine increase density and molecular weight, as seen in tert-butyl 5-bromo-3-chloro-2-fluorobenzoate (density 1.479 g/cm³) .

生物活性

tert-Butyl 5-fluoro-2-hydroxybenzoate is an organic compound characterized by the presence of a tert-butyl group, a fluorine atom, and a hydroxy group attached to a benzoate structure. Its molecular formula and unique functional groups suggest potential applications in various chemical and biological fields, particularly in pharmaceuticals. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is classified as an ester derived from 5-fluoro-2-hydroxybenzoic acid. The presence of the tert-butyl group contributes to its steric properties, potentially influencing its biological interactions. The molecular structure can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C12H15F O3 |

| Functional Groups | Hydroxy (-OH), Fluoro (-F), Ester |

| Steric Effects | Bulky tert-butyl group |

Synthesis

The synthesis of this compound typically involves the esterification of 5-fluoro-2-hydroxybenzoic acid with tert-butanol in the presence of an acid catalyst. Various synthetic pathways have been reported, emphasizing the versatility of this compound as an intermediate in organic synthesis.

Research indicates that compounds similar to this compound may exhibit significant biological activities, particularly in neuroprotection and anti-inflammatory responses. For instance, studies on related compounds have shown that they can alleviate oxidative stress and reduce cell apoptosis in neuroblastoma cells subjected to oxygen-glucose deprivation . The mechanisms identified include:

- Reduction of Reactive Oxygen Species (ROS): Compounds like LX009 (a derivative) demonstrated decreased intracellular ROS levels, suggesting a protective effect against oxidative stress.

- Activation of Survival Pathways: Enhanced phosphorylation of Akt and increased expression of nuclear factor-E2-related factor 2 (Nrf2) and heme oxygenase-1 (HO-1) were observed, indicating activation of cellular survival pathways.

Case Studies

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with other compounds featuring similar structural motifs:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2-fluoro-4-hydroxybenzoate | Methyl group instead of tert-butyl | Lower steric hindrance, potential for different reactivity |

| Ethyl 4-hydroxybenzoate | Ethyl group instead of tert-butyl | Different solubility characteristics |

| Propyl 5-fluoro-2-hydroxybenzoate | Propyl group instead of tert-butyl | Varying lipophilicity |

Q & A

Q. What are the recommended methods for synthesizing tert-Butyl 5-fluoro-2-hydroxybenzoate?

Answer: The synthesis typically involves a multi-step process:

Esterification : React 5-fluoro-2-hydroxybenzoic acid with tert-butyl alcohol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Characterization : Confirm purity and structure via NMR (¹H/¹³C), HPLC (>95% purity), and mass spectrometry (to verify molecular ion peak).

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Esterification | tert-Butanol, H₂SO₄, 80°C, 12h | ~65-70% | |

| Purification | Silica gel, Hexane:EtOAc (4:1) | >95% |

Q. How should this compound be stored to ensure stability?

Answer:

- Storage Conditions : Store in airtight containers under inert gas (N₂ or Ar) at -20°C to prevent hydrolysis of the tert-butyl ester group .

- Incompatible Materials : Avoid strong bases, oxidizing agents, or high humidity .

- Decomposition Risks : Thermal degradation may release CO₂ and tert-butanol; monitor via TGA/DSC for stability thresholds .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- Structural Confirmation : ¹H NMR (δ 1.4 ppm for tert-butyl protons, δ 6.5-8.0 ppm for aromatic protons), ¹³C NMR (ester carbonyl at ~165 ppm) .

- Purity Assessment : Reverse-phase HPLC (C18 column, MeOH:H₂O = 70:30, UV detection at 254 nm) .

- Mass Spectrometry : ESI-MS expected [M+H]⁺ = 226.1 (calculated for C₁₁H₁₃FO₃) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Answer: Contradictions often arise from:

- Structural Variants : Minor substituent changes (e.g., fluoro vs. chloro) alter bioactivity. Compare analogs via SAR studies .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent systems (DMSO vs. ethanol) may skew results. Standardize protocols using OECD guidelines .

- Data Validation : Replicate studies with orthogonal assays (e.g., fluorescence polarization and SPR for binding affinity) .

Q. What mechanistic insights exist for the reactivity of the hydroxy and tert-butyl groups in catalytic systems?

Answer:

- Hydroxy Group : Participates in hydrogen bonding with enzymes (e.g., cyclooxygenase-2), as shown in molecular docking studies .

- tert-Butyl Group : Enhances steric shielding, reducing unwanted side reactions. Kinetic studies (e.g., Hammett plots) quantify electronic effects .

- Oxidative Stability : DFT calculations predict oxidation susceptibility at the para-fluoro position; validate via cyclic voltammetry .

Q. Table 2: Key Reactivity Parameters

| Property | Method | Finding | Reference |

|---|---|---|---|

| H-bonding energy | Molecular docking | -5.2 kcal/mol (COX-2) | |

| Oxidation potential | Cyclic Voltammetry | +1.2 V (vs. Ag/AgCl) |

Q. How can environmental surface interactions impact the compound’s stability in laboratory settings?

Answer:

- Adsorption Studies : Quartz crystal microbalance (QCM) data show increased adsorption on silica surfaces at high humidity, accelerating hydrolysis .

- Mitigation Strategies : Use glassware silanized with trimethylchlorosilane to minimize surface reactivity .

- Decomposition Pathways : LC-MS identifies tert-butyl alcohol and 5-fluoro-2-hydroxybenzoic acid as hydrolysis byproducts .

Q. What toxicological considerations are critical for safe handling in academic labs?

Answer:

Q. How can computational methods guide the design of novel derivatives with enhanced bioactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。